N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Overview
Description
“N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the molecular formula C12H16N2 . It has an average mass of 188.269 Da and a mono-isotopic mass of 188.131348 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” can be analyzed using various computational tools. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” and its derivatives have been studied. For instance, one study revealed that a compound (7d) synthesized from a similar molecule induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” can be analyzed using various methods. The molecular formula is C12H16N2, with an average mass of 188.269 Da and a mono-isotopic mass of 188.131348 Da .Scientific Research Applications
Synthesis and Characterization
- A novel compound related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine was synthesized, highlighting the process of creating new compounds with potential applications in various fields, including materials science and pharmacology (Zhai Zhi-we, 2014).
Potential in Anticonvulsant Activity
- Schiff bases of similar structures were found to exhibit anticonvulsant properties, suggesting that compounds related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine might have potential in neurological applications (S. Pandey & R. Srivastava, 2011).
Catalytic Applications in Organic Synthesis
- The use of similar compounds in Friedel–Crafts amidoalkylation reactions indicates potential applications in organic synthesis, particularly in the efficient and cost-effective synthesis of indolyl methanamine derivatives (Beilei Wang et al., 2011).
Antimicrobial Properties
- Compounds structurally related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine have shown antimicrobial effects, suggesting a potential role in developing new antimicrobial agents (N. Desai et al., 2012).
Potential in Cancer Research
- Indole-based compounds, similar to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine, have been studied for their potential as anticancer agents, indicating possible applications in cancer research and therapy (Naveen Panathur et al., 2013).
Applications in Materials Science
- The synthesis of novel Schiff base compounds related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine demonstrates their potential in materials science, particularly in the development of new functional materials (S. Mbugua et al., 2020).
Use in Catalysis and Green Chemistry
- Diiron(III) complexes with ligands similar to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine have been explored for their role in catalysis, particularly in selective hydroxylation of alkanes, highlighting the importance in green chemistry (M. Sankaralingam & M. Palaniandavar, 2014).
Future Directions
The future directions for the study of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. For instance, compound 7d, synthesized from a similar molecule, has been identified as a potential agent for the further development of tubulin polymerization inhibitors .
properties
IUPAC Name |
N,N-dimethyl-1-(1-methylindol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-13(2)8-10-9-14(3)12-7-5-4-6-11(10)12/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJUUSZYZIUHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320479 | |
Record name | N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine | |
CAS RN |
52972-61-9 | |
Record name | NSC360214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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